
2-Methyl-2-decen-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-decen-4-ol is an organic compound belonging to the class of alcohols. It is characterized by a hydroxyl group (-OH) attached to a decene chain with a methyl group at the second carbon position. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methyl-2-decen-4-ol can be synthesized through several methods. One common approach involves the hydration of 2-methyl-2-decen-4-yne using a catalytic amount of mercuric sulfate in the presence of sulfuric acid. The reaction proceeds via the Markovnikov addition mechanism, resulting in the formation of the desired alcohol.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1-decene followed by hydrogenation. This method involves the addition of a formyl group to the double bond of 1-decene, followed by reduction to yield the alcohol.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-2-decen-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alkanes or alkenes, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alkanes, alkenes.
Substitution: Alkyl halides.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-decen-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-decen-4-ol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with cell membranes, leading to alterations in membrane fluidity and permeability. This interaction can result in antimicrobial effects by disrupting the integrity of microbial cell membranes.
Vergleich Mit ähnlichen Verbindungen
- 2-Methyl-2-decen-1-ol
- 2-Methyl-2-decen-3-ol
- 2-Methyl-2-decen-5-ol
Comparison: 2-Methyl-2-decen-4-ol is unique due to its specific position of the hydroxyl group and the methyl group on the decene chain. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
70719-36-7 |
|---|---|
Molekularformel |
C11H22O |
Molekulargewicht |
170.29 g/mol |
IUPAC-Name |
2-methyldec-2-en-4-ol |
InChI |
InChI=1S/C11H22O/c1-4-5-6-7-8-11(12)9-10(2)3/h9,11-12H,4-8H2,1-3H3 |
InChI-Schlüssel |
NLBZVNOKHJLXBL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C=C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


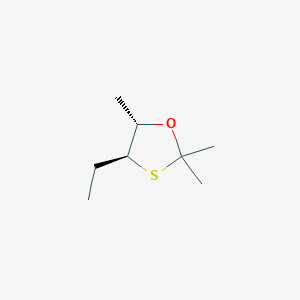
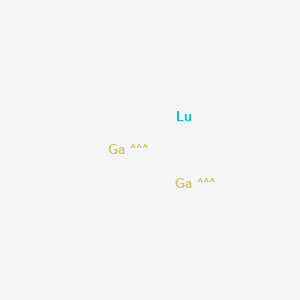
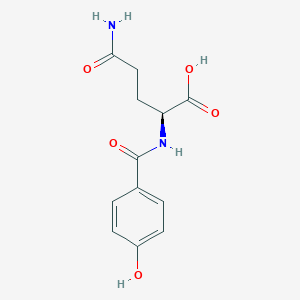
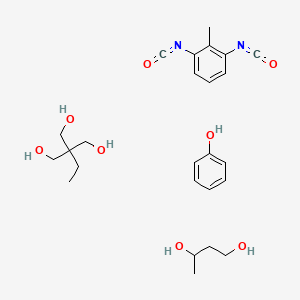

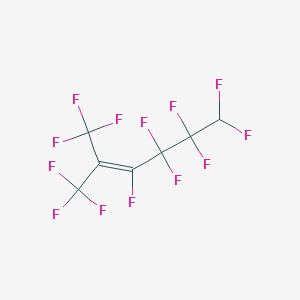
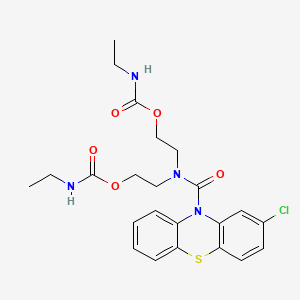
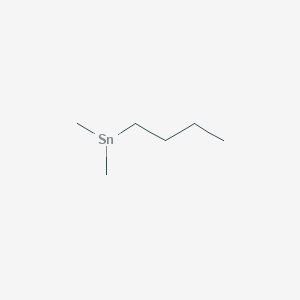

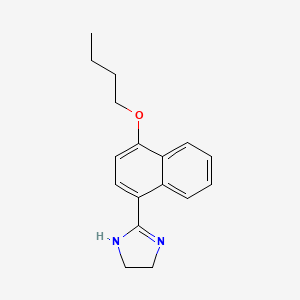

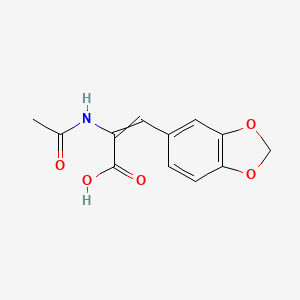
![2-{[2'-(4-Aminophenoxy)[1,1'-biphenyl]-2-yl]oxy}aniline](/img/structure/B14475706.png)
![6-Chloro-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14475718.png)
